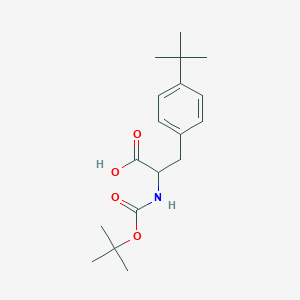
6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid is a heterocyclic organic compound featuring a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions to form the quinoline ring. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, or reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions are common, especially at the aromatic ring, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its structural framework is conducive to binding with various biological targets, making it a valuable scaffold in medicinal chemistry.
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them candidates for use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The biological activity of 6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, depending on the specific substituents and the biological context.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
6-tert-butyl-2-oxo-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the carboxylic acid group, influencing its solubility and interaction with biological targets.
Uniqueness: The presence of both the tert-butyl group and the carboxylic acid in 6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid provides a unique combination of steric hindrance and functional group reactivity. This makes it particularly versatile in synthetic applications and potentially more selective in biological interactions compared to its analogs.
Properties
IUPAC Name |
6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)9-4-5-11-8(6-9)7-10(13(17)18)12(16)15-11/h7,9H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGGJZHOBSMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)
![1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2698756.png)
![N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2698758.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)


![3-chloro-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2698762.png)
![8-(3-methylthiophen-2-yl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2698764.png)

![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)
![2-ethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2698768.png)

